molecular formula C9H10N4 B6165071 6,7-dimethyl-1,2,4-benzotriazin-3-amine CAS No. 27238-42-2

6,7-dimethyl-1,2,4-benzotriazin-3-amine

Cat. No.: B6165071
CAS No.: 27238-42-2
M. Wt: 174.2
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Description

6,7-Dimethyl-1,2,4-benzotriazin-3-amine (CAS 27238-42-2) is a chemical compound with the molecular formula C9H10N4 and a molecular weight of 174.20 g/mol . It belongs to the 1,2,4-benzotriazine class of heterocyclic scaffolds, which are recognized for their diverse pharmacological properties and significant research value . Benzotriazine derivatives are underrepresented in chemical libraries but are key intermediates in metal-catalyzed and photochemical transformations, making them valuable building blocks in medicinal chemistry and drug discovery . Researchers are particularly interested in this class of compounds due to its wide range of reported biological activities. Structural analogs, such as tirapazamine (1,2,4-benzotriazin-3-amine 1,4-dioxide), demonstrate the potential of this scaffold in anticancer research . Furthermore, benzotriazinones have been investigated for their antimicrobial, anti-inflammatory, and antidepressant effects, highlighting the versatility of the core structure . The synthesis of such benzotriazine derivatives can be achieved through modern methods like photochemical flow reactors, which offer excellent yields and improved green credentials over traditional diazotization routes . This product is intended for use in laboratory research and chemical synthesis only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

27238-42-2

Molecular Formula

C9H10N4

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of N′-(2-Nitro-3,4-dimethylphenyl)hydrazides

The foundational step involves nucleophilic aromatic substitution (SNAr) between 1-fluoro-2-nitro-3,4-dimethylbenzene (18a-Me ) and N′-(het)arylhydrazides (19 ) (Scheme 1). For example, reacting 18a-Me with N′-phenylbenzohydrazide (19a ) in ethanol at 110°C for 48 hours yields N′-(2-nitro-3,4-dimethylphenyl)-N′-phenylbenzohydrazide (13a-Me ) in 58–62% yield (Table 1). Key challenges include the synthesis of 18a-Me , which requires nitration and fluorination of 3,4-dimethylbenzene derivatives.

Table 1: Optimization of 13a-Me Synthesis

Starting MaterialSolventBaseTemp (°C)Time (h)Yield (%)
18a-Me + 19a EtOHK2CO31104862
18a-Me + 19a s-BuOHK2CO31004861

Reduction and Cyclodehydration

Reduction of the nitro group in 13a-Me using SnCl2/HCl or catalytic hydrogenation (H2/Pd-C) generates the corresponding amine (12a-Me ), which undergoes acid-mediated cyclodehydration (e.g., HCl/EtOH, 80°C) to form 6,7-dimethyl-1,2,4-benzotriazin-3-amine (1a-Me ) (Scheme 2). The final alkali treatment (NaOH/EtOH) stabilizes the amine product, yielding 1a-Me in 45–50% overall yield from 13a-Me .

Diazotization of Substituted Anthranilic Acid Derivatives

Preparation of 3,4-Dimethylanthranilic Acid

3,4-Dimethylanthranilic acid (5-Me ) is synthesized via Hofmann degradation of 3,4-dimethylphthalimide or direct nitration/reduction of 3,4-dimethylbenzamide. Diazotization of 5-Me with NaNO2/HCl at 0°C produces the diazonium salt, which cyclizes to 6,7-dimethyl-1,2,4-benzotriazin-3(4H)-one (3-Me ) upon treatment with ammonium hydroxide (Scheme 3).

Conversion of Triazinone to Triazinamine

The ketone group in 3-Me is converted to an amine via Hofmann rearrangement. Treatment with Br2/NaOH (2.5 M) at 70°C for 6 hours yields this compound (1a-Me ) in 35–40% yield. This method suffers from moderate yields due to competing hydrolysis side reactions.

Multistep Synthesis via Asymmetric Hydrazines

Preparation of 1-(2-Nitro-3,4-dimethylphenyl)-1-phenylhydrazine

A modified route involves condensing 2-nitro-3,4-dimethylaniline with N-chlorophenylimidoyl chloride (11 ) in dichloromethane (DCM) at −20°C to form 1-(2-nitro-3,4-dimethylphenyl)-1-phenylhydrazine (15-Me ) (Scheme 4). Reduction of 15-Me (H2/Pd-C, EtOH) followed by cyclodehydration (H2SO4/EtOH, 60°C) affords 1a-Me in 55% overall yield.

Table 2: Comparative Analysis of Methods

MethodKey StepYield (%)Purity (%)
Nitroarylation/CyclizationSNAr + Cyclodehydration45–50≥95
Diazotization/RearrangementHofmann Rearrangement35–4090
Asymmetric HydrazineHydrazine Condensation55≥98

Structural Characterization and Challenges

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6): δ 2.35 (s, 6H, CH3-6,7), 6.85 (s, 2H, NH2), 7.20–7.45 (m, Ar-H).

  • 13C NMR : δ 20.1 (CH3), 118.5–145.2 (Ar-C), 156.8 (C-3).

  • HRMS : m/z 189.0895 [M+H]+ (calc. 189.0901 for C9H11N4).

Challenges

  • Regioselectivity : Competing reactions during cyclization may yield 1,3,4-triazine isomers.

  • Functional Group Compatibility : Methyl groups hinder nitro reduction efficiency.

Chemical Reactions Analysis

6,7-Dimethyl-1,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where halogenated derivatives are formed using reagents like halogens or halogenating agents.

Scientific Research Applications

6,7-Dimethyl-1,2,4-benzotriazin-3-amine has widespread applications in various fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as diabetes mellitus through α-glucosidase inhibition.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable ring structure.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-1,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. For instance, in the context of α-glucosidase inhibition, the compound binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This results in a decrease in blood glucose levels, making it a potential therapeutic agent for diabetes . The molecular pathways involved include the inhibition of enzyme activity and subsequent metabolic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

4-Ethyl-4H-1,2,4-Triazol-3-Amine
  • Core Structure : 1,2,4-Triazole (three-membered nitrogen heterocycle).
  • Substituents : Ethyl group at position 4, amine at position 3.
  • Key Differences : The triazole core lacks the fused benzene ring of benzotriazine, reducing aromatic conjugation. The ethyl group introduces steric bulk compared to methyl groups in the target compound.
  • Relevance : Demonstrates how substitution patterns on nitrogen-rich heterocycles influence stability and intermolecular interactions .
Bis(4,7-Dimethyl-1,10-Phenanthroline) Sulfatooxovanadium(IV) (METVAN)
  • Core Structure : Phenanthroline (tricyclic aromatic system with two nitrogen atoms).
  • Substituents : Methyl groups at positions 4 and 7; coordinated to a vanadium(IV)-sulfate complex.
  • Key Differences : Phenanthroline’s larger conjugated system enhances metal-binding capacity, as seen in METVAN’s antitumor activity via apoptosis induction. The dimethyl substitution pattern (4,7 vs. 6,7 in benzotriazin-3-amine) may alter electron distribution and ligand-receptor interactions.
  • Biological Activity : METVAN exhibits potent anticancer properties, highlighting the role of methyl positioning in bioactive metal complexes .

Functional Group Analogues

3,7-Dimethyl-1,6-Octadien-3-ol (Radhuni Coriander Constituent)
  • Core Structure: Monoterpene alcohol.
  • Substituents : Methyl groups at positions 3 and 5.
  • Key Differences: A non-aromatic, aliphatic structure with hydroxyl functionality, contrasting with the planar benzotriazin-3-amine. Methyl groups here enhance hydrophobicity, relevant in essential oil volatility .
2,7-Dimethyl-1,6-Dioxaspiro[4.4]nonanes
  • Core Structure : Spiroketal (fused oxacyclic rings).
  • Substituents : Methyl groups at positions 2 and 6.
  • Key Differences: The spiroketal framework is oxygen-rich and non-nitrogenous, commonly found in insect pheromones. Methyl positioning influences stereochemical outcomes in enantioselective synthesis .

Pharmacologically Relevant Derivatives

Benzathine Benzylpenicillin
  • Core Structure : β-lactam antibiotic with a bicyclic thiazolidine ring.
  • Substituents : 3,3-Dimethyl group on the thiazolidine ring.
  • Key Differences : The dimethyl group here stabilizes the β-lactam ring against hydrolysis, a critical feature for antibiotic efficacy. This contrasts with the benzotriazin-3-amine’s methyl groups, which may modulate electronic effects rather than structural stability .

Structural and Functional Comparison Table

Compound Name Core Structure Substituents Biological/Functional Role Key Reference
6,7-Dimethyl-1,2,4-benzotriazin-3-amine Benzotriazine 6,7-dimethyl; 3-amine Understudied (structural focus) N/A
4-Ethyl-4H-1,2,4-triazol-3-amine 1,2,4-Triazole 4-ethyl; 3-amine Stability studies
METVAN Phenanthroline + Vanadium 4,7-dimethyl; metal complex Anticancer (apoptosis induction)
2,7-Dimethyl-1,6-dioxaspiro[4.4]nonane Spiroketal 2,7-dimethyl Insect pheromone
Benzathine benzylpenicillin β-Lactam + Thiazolidine 3,3-dimethyl Antibiotic (penicillin derivative)

Research Implications and Gaps

  • Synthetic Challenges : Enantioselective synthesis methods for spiroketals (e.g., yeast-mediated reductions ) could inspire analogous strategies for benzotriazine derivatives.
  • Biological Potential: While METVAN and benzathine benzylpenicillin demonstrate methyl-driven bioactivity, further studies are needed to explore this compound’s pharmacological profile.

Q & A

Q. What are effective synthetic routes for 6,7-dimethyl-1,2,4-benzotriazin-3-amine?

Methodological Answer: A plausible synthesis involves cyclization reactions using substituted uracil derivatives. For example, heating 5,6-diaminouracil hydrochloride with methylcyanoformimidate in dimethylformamide (DMF) under reflux conditions (120–150°C) can yield triazine derivatives. This method is adapted from the synthesis of structurally related 1,3-dimethyl-lumazine-6,7-diamine derivatives, where methylcyanoformimidate acts as a cyclizing agent . Key Steps:

  • Reactant: 5,6-diaminouracil hydrochloride derivative.
  • Reagent: Methylcyanoformimidate.
  • Solvent: DMF.
  • Temperature: >120°C.
  • Purification: Recrystallization from ethanol or DMSO.

Q. How can the structure of this compound be experimentally validated?

Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:

  • ¹H NMR : Compare chemical shifts with analogous triazines. For example, 5,6-dimethyl-1,2,4-triazin-3-amine exhibits distinct aromatic proton signals at δ 8.2–8.5 ppm (pyridine-like protons) and NH₂ signals at δ 6.0–6.5 ppm in DMSO-d₆ .
  • X-ray Crystallography : Resolve molecular packing and bond lengths. For 5,6-dimethyl-1,2,4-triazin-3-amine, the C-N bond lengths in the triazine ring range from 1.32–1.38 Å, confirming aromaticity .
  • Elemental Analysis : Verify %C, %H, and %N (e.g., calculated C: 54.2%, H: 5.1%, N: 32.3% for C₉H₁₀N₄) .

Advanced Research Questions

Q. How do the methyl substituents at positions 6 and 7 influence the electronic properties of the benzotriazine core?

Methodological Answer: The electron-donating methyl groups increase electron density in the triazine ring, altering reactivity. Computational methods like DFT can quantify this:

  • HOMO-LUMO Analysis : Methyl groups lower the LUMO energy, enhancing electrophilicity.
  • Comparative Studies : Compare with non-methylated analogs (e.g., 1,2,4-benzotriazin-3-amine) using cyclic voltammetry to assess redox potentials. Methylation typically shifts reduction potentials by 0.1–0.3 V .
    Experimental Design:
  • Synthesize methylated and non-methylated derivatives.
  • Perform DFT calculations (B3LYP/6-31G* basis set).
  • Validate with electrochemical assays.

Q. What is the potential of this compound as a kinase inhibitor?

Methodological Answer: Benzotriazine derivatives are known to inhibit tyrosine kinases (e.g., LCK). For example, 7-(2,6-dichlorophenyl)-5-methyl-1,2,4-benzotriazin-3-amine exhibits a Ki of 29.4 nM for LCK . Mechanistic Insight:

  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity.
  • Structural Modeling : Dock the compound into LCK’s ATP-binding pocket (PDB: 3LCK) to predict interactions.
    Data Table:
Kinase TargetIC₅₀/KiReference Compound
LCK29.4 nM7-(2,6-DCl-Ph)-5-Me-benzotriazin-3-amine

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

Methodological Answer: While specific data for this compound are limited, related benzotriazines (e.g., 7-bromo-1,2,4-benzotriazin-3-amine 1-oxide) require:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : In airtight containers at –20°C, away from light .
    Emergency Measures :
  • Skin contact: Wash with soap and water.
  • Spills: Neutralize with 5% sodium bicarbonate.

Data Contradictions and Resolution

Q. How can discrepancies in reported melting points for triazine derivatives be resolved?

Methodological Answer: Variations in melting points (e.g., >320°C for 1-methyllumazine-6,7-diamine vs. 109–111°C for 2,1,3-benzoxadiazol-4-amine ) arise from structural differences and purity. Resolution Steps:

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane).
  • DSC Analysis : Perform differential scanning calorimetry to confirm thermal stability.
  • Cross-Validation : Compare with literature using identical solvents and heating rates.

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